Cas no 727985-37-7 ((2-bromo-5-methylphenyl)methanol)
(2-bromo-5-methylphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-bromo-5-methylphenyl)methanol
- 2-bromo-5-methylBenzenemethanol
- 2-bromo-5-methylbenzyl alcohol
- QC-3008
- 727985-37-7
- FT-0727856
- OWPARZXOXYSXQB-UHFFFAOYSA-N
- SCHEMBL2790749
- SY077081
- EN300-270014
- DTXSID70709518
- MFCD11847170
- CEB98537
- AKOS017561832
- CS-0096053
- AS-40941
- A903283
- Z1269153193
- Benzenemethanol, 2-bromo-5-methyl-
- AB86630
- DA-26775
-
- MDL: MFCD11847170
- Inchi: 1S/C8H9BrO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3
- InChI Key: OWPARZXOXYSXQB-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C)C=C1CO
Computed Properties
- Exact Mass: 199.98400
- Monoisotopic Mass: 199.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 2.24980
(2-bromo-5-methylphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM306740-1g |
(2-Bromo-5-methylphenyl)methanol |
727985-37-7 | 95% | 1g |
$728 | 2021-06-16 | |
| Alichem | A014001251-250mg |
2-Bromo-5-methylbenzyl alcohol |
727985-37-7 | 97% | 250mg |
$499.20 | 2023-09-01 | |
| Alichem | A014001251-500mg |
2-Bromo-5-methylbenzyl alcohol |
727985-37-7 | 97% | 500mg |
$831.30 | 2023-09-01 | |
| Alichem | A014001251-1g |
2-Bromo-5-methylbenzyl alcohol |
727985-37-7 | 97% | 1g |
$1534.70 | 2023-09-01 | |
| Chemenu | CM306740-1g |
(2-Bromo-5-methylphenyl)methanol |
727985-37-7 | 95% | 1g |
$728 | 2022-06-10 | |
| abcr | AB468355-1 g |
(2-Bromo-5-methylphenyl)methanol; min. 95% |
727985-37-7 | 1g |
€229.70 | 2023-04-21 | ||
| abcr | AB468355-5 g |
(2-Bromo-5-methylphenyl)methanol; min. 95% |
727985-37-7 | 5g |
€697.10 | 2023-04-21 | ||
| eNovation Chemicals LLC | Y1049516-1g |
(2-bromo-5-methylphenyl)methanol |
727985-37-7 | 97% | 1g |
$140 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1049516-5g |
(2-bromo-5-methylphenyl)methanol |
727985-37-7 | 97% | 5g |
$460 | 2023-09-02 | |
| TRC | B814453-50mg |
(2-bromo-5-methylphenyl)methanol |
727985-37-7 | 50mg |
$ 50.00 | 2022-06-06 |
(2-bromo-5-methylphenyl)methanol Suppliers
(2-bromo-5-methylphenyl)methanol Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on (2-bromo-5-methylphenyl)methanol
Research Briefing on (2-bromo-5-methylphenyl)methanol (CAS: 727985-37-7) in Chemical Biology and Pharmaceutical Applications
(2-bromo-5-methylphenyl)methanol (CAS: 727985-37-7) is a brominated aromatic alcohol that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile role as a synthetic intermediate and potential bioactive scaffold. This briefing consolidates the latest findings on its applications, synthetic methodologies, and pharmacological relevance, with a focus on peer-reviewed literature published within the last three years.
Recent studies highlight the compound's utility in Suzuki-Miyaura cross-coupling reactions, where it serves as a key precursor for the synthesis of biphenyl derivatives with potential anticancer properties. A 2023 study in the Journal of Medicinal Chemistry demonstrated its use in constructing PARP-1 inhibitors, showing enhanced selectivity when the bromine moiety was further functionalized. The electron-withdrawing effects of the bromo and hydroxymethyl groups were found to modulate the compound's reactivity in palladium-catalyzed transformations.
In drug discovery, (2-bromo-5-methylphenyl)methanol has emerged as a privileged fragment for kinase inhibitor development. Computational docking studies (Bioorganic Chemistry, 2024) revealed its ability to form critical hydrogen bonds with hinge regions of protein kinases, particularly in EGFR and CDK2 targets. Researchers at Pfizer have incorporated this scaffold into lead compounds showing sub-micromolar activity against resistant kinase mutants.
The compound's metabolic stability has been systematically evaluated in recent ADME studies. A 2024 publication in Xenobiotica reported favorable hepatic clearance profiles in human microsome assays, though the methyl group was shown to undergo CYP2D6-mediated oxidation in some derivatives. These findings inform prodrug strategies currently being explored by several biotech companies.
Emerging applications include its use in PROTAC (Proteolysis Targeting Chimera) design, where the bromine atom serves as an attachment point for E3 ligase ligands. A Nature Chemical Biology paper (March 2024) detailed its incorporation into BRD4 degraders with improved brain penetration, leveraging the compound's optimal logP (2.1) and polar surface area (40 Ų).
From a safety perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) indicate low acute toxicity (LD50 > 2000 mg/kg in rodents), though chronic exposure studies suggest potential hepatotoxicity at high doses due to bromine accumulation. This has prompted investigations into deuterated analogs to mitigate metabolic liabilities.
The synthetic accessibility of (2-bromo-5-methylphenyl)methanol continues to improve, with a 2024 Green Chemistry report describing a biocatalytic route using engineered alcohol dehydrogenases that achieves 92% yield at kilogram scale. This advancement addresses previous limitations in the traditional lithium aluminum hydride reduction of corresponding esters.
In conclusion, (2-bromo-5-methylphenyl)methanol remains a structurally valuable compound with expanding applications in medicinal chemistry and chemical biology. Ongoing research focuses on leveraging its unique physicochemical properties for targeted drug delivery and as a cornerstone for fragment-based drug discovery. Future directions may explore its potential in covalent inhibitor design and as a building block for DNA-encoded libraries.
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